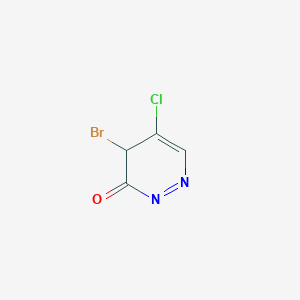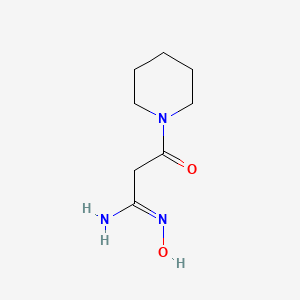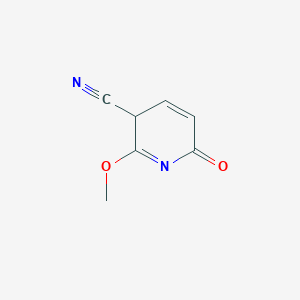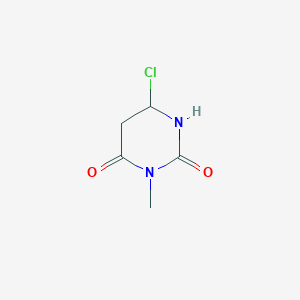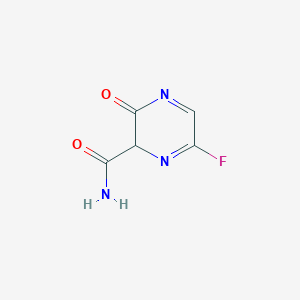
6-fluoro-3-oxo-2H-pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features a fluorine atom, a keto group, and a carboxamide group. This compound is known for its antiviral properties and has been studied extensively for its potential use in treating viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-oxo-2H-pyrazine-2-carboxamide typically involves multiple steps. One common method starts with 2-aminopyrazine as the starting material. The synthesis involves the following steps:
Regioselective Chlorination: The pyrazine ring is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.
Bromination: The chlorinated intermediate undergoes bromination.
Pd-Catalyzed Cyanation: The brominated compound is then subjected to palladium-catalyzed cyanation.
Sandmeyer Diazotization/Chlorination: This step involves diazotization followed by chlorination.
Nucleophilic Fluorination: The intermediate is then fluorinated.
Nitrile Hydration and Hydroxyl Substitution: The final steps involve hydration of the nitrile group and substitution of the hydroxyl group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of intermediates to the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antiviral properties, particularly against RNA viruses.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-fluoro-3-oxo-2H-pyrazine-2-carboxamide involves its interaction with viral RNA-dependent RNA polymerase. The compound is converted into its active form, which inhibits the polymerase enzyme, thereby preventing the replication of viral RNA. This mechanism is particularly effective against RNA viruses, making it a promising antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
- 6-Fluoro-3-hydroxy-2-pyrazinecarbonitrile
Uniqueness
6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit RNA-dependent RNA polymerase sets it apart from other similar compounds, making it a valuable compound in antiviral research and drug development .
Eigenschaften
Molekularformel |
C5H4FN3O2 |
|---|---|
Molekulargewicht |
157.10 g/mol |
IUPAC-Name |
6-fluoro-3-oxo-2H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1,3H,(H2,7,10) |
InChI-Schlüssel |
LQUFZQIEOALXQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)C(N=C1F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


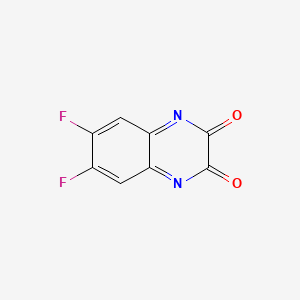
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
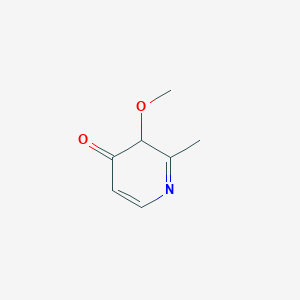
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
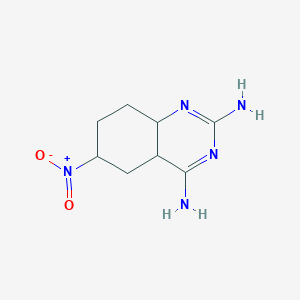
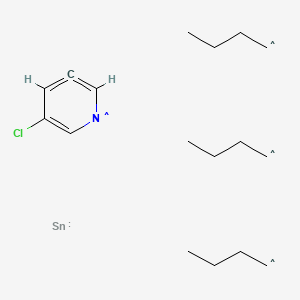
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)


